Methyl pantothenate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl pantothenate is intricately linked to the biosynthesis of pantothenic acid. The biosynthesis pathway involves several key enzymes and starts from the condensation of pantoate with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase. Pantothenate can be synthesized de novo in bacteria, fungi, and plants, indicating a potential route for the synthesis of methyl pantothenate through enzymatic reactions or chemical synthesis methods mimicking these biological processes (von Delft et al., 2001).

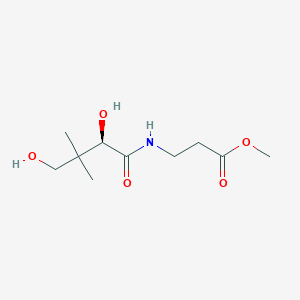

Molecular Structure Analysis

The molecular structure of methyl pantothenate is closely related to that of pantothenic acid, with a methyl group replacing the hydrogen atom of the carboxyl group in pantothenic acid. This modification potentially affects its molecular interactions and stability. The structure of enzymes involved in pantothenate synthesis, such as E. coli pantothenate synthetase, reveals a dimeric nature with two well-defined domains, providing insights into the enzyme's mechanism and its role in synthesizing pantothenate-related compounds (von Delft et al., 2001).

Chemical Reactions and Properties

Methyl pantothenate's chemical properties are influenced by its structural similarity to pantothenic acid, with modifications affecting its reactivity and biological activity. The enzymatic synthesis of pantothenate involves ATP-dependent condensation, suggesting similar chemical reactivity could be explored for synthesizing methyl pantothenate. Research on pantothenate synthetase inhibitors provides additional insights into potential chemical reactions involving methyl pantothenate or its precursors (Tuck et al., 2006).

Physical Properties Analysis

The physical properties of methyl pantothenate, such as solubility, melting point, and stability, are crucial for its storage, handling, and application in various industries. While specific studies on methyl pantothenate's physical properties are scarce, understanding the physical properties of pantothenic acid and related compounds can provide valuable insights. The solubility of pantothenic acid in water and its stability under various conditions could be indicative of similar properties in methyl pantothenate.

Chemical Properties Analysis

Methyl pantothenate's chemical properties, including reactivity, stability under physiological conditions, and interactions with biological molecules, are essential for its potential applications. The biosynthesis and metabolism of pantothenic acid in organisms outline the chemical transformations it undergoes, which could be mirrored or modified in the case of methyl pantothenate. Research focusing on the enzymatic pathways and inhibitors of pantothenate synthesis may shed light on the chemical behavior and potential applications of methyl pantothenate (Leonardi & Jackowski, 2007).

Wissenschaftliche Forschungsanwendungen

Wound Healing in Dermal Fibroblasts : Calcium pantothenate has shown a stimulatory effect on the proliferation of dermal fibroblasts, which are essential for wound healing. This effect is mediated through the regulation of genes such as IL-6, IL-8, and HMOX-1 (Wiederholt et al., 2009).

Antiplasmodial Activity : N-phenethyl-α-methyl-pantothenamide, a structural analogue of pantothenate, has been investigated for its potent and selective antiplasmodial activity, offering a new approach to antimalarial drug development (Spry et al., 2020).

Pantothenic Acid Deficiency Studies : Research has shown that omega-methyl pantothenic acid can induce pantothenic acid deficiency in humans, leading to symptoms like fatigue, weakness, and gastrointestinal disturbances (Hodges et al., 1959).

Effect on Turkey Embryos : Studies have utilized omega-methyl pantethine, a pantothenic acid antagonist, to understand its effects on the development of turkey embryos (Goetinck et al., 1957).

Antimicrobial Activity : Pantothenol, a provitamin of pantothenic acid, has shown significant growth suppression of Staphylococcus species, suggesting its potential for preventing skin infections (Chohnan et al., 2014).

Coenzyme A Biosynthesis as Drug Target : Pantothenic acid, as a precursor to coenzyme A, is an essential nutrient for pathogenic microorganisms, making its biosynthesis pathway a potential target for novel antimicrobial drugs (Spry et al., 2008).

Inhibitors in M. tuberculosis Drug Discovery : Pantothenate synthetase, involved in coenzyme A biosynthesis, has been identified as a potential drug target in Mycobacterium tuberculosis, with inhibitors being discovered through computational tools (Khoshkholgh-Sima et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLPZAHXIRZLN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198745 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pantothenate | |

CAS RN |

50692-78-9 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

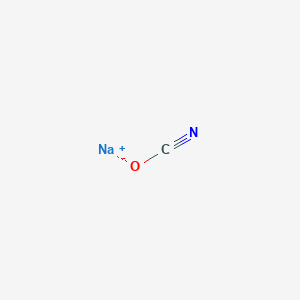

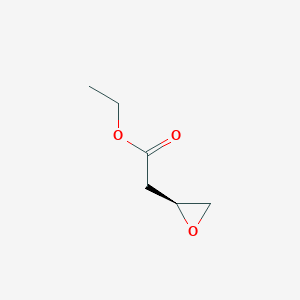

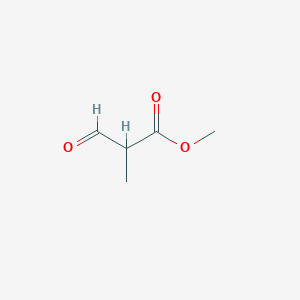

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

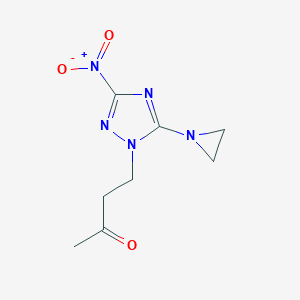

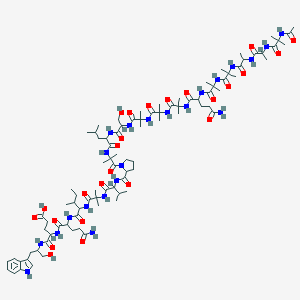

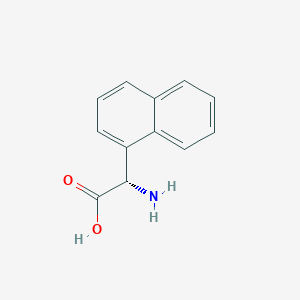

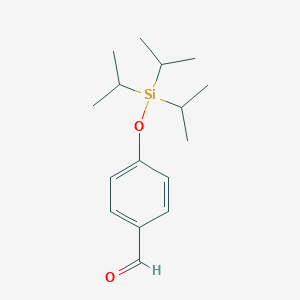

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)